molecular formula C15H16N2OS2 B11436481 3-Allyl-5-(4-(dimethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-Allyl-5-(4-(dimethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11436481
M. Wt: 304.4 g/mol
InChI Key: KZNCMDGPXWUMGD-JLHYYAGUSA-N
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Description

3-Allyl-5-(4-(dimethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-(4-(dimethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of an appropriate aldehyde with a thiazolidinone derivative. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 3-allyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium acetate in acetic acid under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thiazolidinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and supported ionic liquid-like phases (SILLPs) as green catalysts to enhance yield and reduce waste . These methods are designed to be more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-(4-(dimethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and benzylidene positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiazolidinones with various functional groups replacing the allyl or benzylidene moieties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Allyl-5-(4-(dimethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-5-(4-(dimethylamino)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16N2OS2

Molecular Weight

304.4 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H16N2OS2/c1-4-9-17-14(18)13(20-15(17)19)10-11-5-7-12(8-6-11)16(2)3/h4-8,10H,1,9H2,2-3H3/b13-10+

InChI Key

KZNCMDGPXWUMGD-JLHYYAGUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C

Origin of Product

United States

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